11-Morpholinoundecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

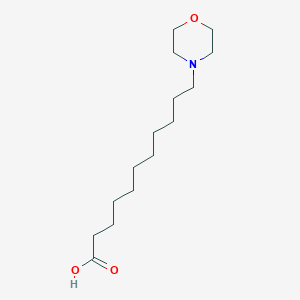

11-Morpholinoundecanoic acid is an organic compound characterized by the presence of a morpholine ring attached to an undecanoic acid chain. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Morpholinoundecanoic acid typically involves the reaction of undecanoic acid with morpholine. The process can be carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the morpholine ring. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 11-Morpholinoundecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

11-Morpholinoundecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of 11-Morpholinoundecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, altering their function and leading to various physiological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

11-Mercaptoundecanoic acid: Known for its use in self-assembled monolayers and nanotechnology applications.

11-Aminoundecanoic acid: A precursor for the synthesis of nylon-11, widely used in polymer chemistry.

12-Aminododecanoic acid: Another nylon precursor with similar applications in polymer synthesis.

Uniqueness: 11-Morpholinoundecanoic acid stands out due to the presence of the morpholine ring, which imparts unique chemical and biological properties. This structural feature allows for diverse chemical modifications and potential bioactivity, making it a versatile compound for various research and industrial applications.

Biologische Aktivität

11-Morpholinoundecanoic acid (MUA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the current understanding of MUA's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

MUA is characterized by its morpholine ring and undecanoic acid structure, which contribute to its unique properties. The molecular formula is C13H25NO2, and it exhibits both hydrophilic and lipophilic characteristics, making it a versatile compound in biological systems.

Antimicrobial Properties

Research has indicated that MUA possesses significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Table 1: Antimicrobial Activity of MUA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

MUA has also been investigated for its anticancer properties. In vitro studies demonstrate that MUA induces apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound activates caspase pathways, leading to programmed cell death.

Case Study: Prostate Cancer Cell Line

A study involving the treatment of PC3 prostate cancer cells with MUA showed a dose-dependent reduction in cell viability. At concentrations of 50 µM and above, significant apoptosis was observed, highlighting MUA's potential as an anticancer agent.

The biological activity of MUA can be attributed to several mechanisms:

- Membrane Disruption : MUA's amphipathic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Apoptosis Induction : MUA activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Therapeutic Applications

Given its biological activity, MUA is being explored for various therapeutic applications:

- Antimicrobial Treatments : Potential use in formulations targeting resistant bacterial strains.

- Cancer Therapy : Investigated as a potential chemotherapeutic agent due to its ability to induce apoptosis selectively in cancer cells.

- Anti-inflammatory Applications : Preliminary studies suggest MUA may modulate inflammatory pathways, providing a basis for further research into its use in inflammatory diseases.

Eigenschaften

IUPAC Name |

11-morpholin-4-ylundecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c17-15(18)9-7-5-3-1-2-4-6-8-10-16-11-13-19-14-12-16/h1-14H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXMSDHVAIJKDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.